2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide 2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15250124
InChI: InChI=1S/C17H19ClN2OS/c18-14-7-2-1-6-13(14)17(21)19-12-15(16-8-5-11-22-16)20-9-3-4-10-20/h1-2,5-8,11,15H,3-4,9-10,12H2,(H,19,21)
SMILES:
Molecular Formula: C17H19ClN2OS
Molecular Weight: 334.9 g/mol

2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

CAS No.:

Cat. No.: VC15250124

Molecular Formula: C17H19ClN2OS

Molecular Weight: 334.9 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide -

Specification

Molecular Formula C17H19ClN2OS
Molecular Weight 334.9 g/mol
IUPAC Name 2-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide
Standard InChI InChI=1S/C17H19ClN2OS/c18-14-7-2-1-6-13(14)17(21)19-12-15(16-8-5-11-22-16)20-9-3-4-10-20/h1-2,5-8,11,15H,3-4,9-10,12H2,(H,19,21)
Standard InChI Key SBMCAZYHWKEKJW-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide comprises three distinct regions:

  • A 2-chlorobenzamide group providing aromaticity and hydrogen-bonding capacity.

  • A pyrrolidine moiety contributing to basicity and conformational flexibility.

  • A thiophene ring enabling π-π stacking interactions with biological targets.

The IUPAC name, 2-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide, reflects its substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₇H₁₉ClN₂OS
Molecular Weight334.9 g/mol
Canonical SMILESC1CCN(C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3
InChI KeySBMCAZYHWKEKJW-UHFFFAOYSA-N
PubChem CID17013142

The thiophene and pyrrolidine groups enhance lipid solubility, as evidenced by a calculated partition coefficient (LogP) of 3.2, suggesting moderate blood-brain barrier permeability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the compound reveal distinct signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, aromatic), 6.95 (dd, 1H, thiophene), 3.75–3.60 (m, 4H, pyrrolidine), 3.20 (t, 2H, CH₂N).

  • ¹³C NMR: 167.8 ppm (amide carbonyl), 140.2 ppm (thiophene C2), 127.9–125.3 ppm (aromatic carbons).

Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 335.1 [M+H]⁺, consistent with the molecular weight.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves sequential functionalization of the benzamide core (Figure 1) :

  • Nucleophilic Aromatic Substitution: 2-Chlorobenzoyl chloride reacts with 2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethylamine in dichloromethane with triethylamine, yielding the amide bond.

  • Pyrrolidine Introduction: A reductive amination of 2-(thiophen-2-yl)acetaldehyde with pyrrolidine and sodium cyanoborohydride generates the intermediate amine .

Key Reaction Conditions:

  • Temperature: 0–25°C for amidation.

  • Catalysts: Triethylamine (base), NaBH₃CN (reducing agent).

  • Yield: 40–60% after purification by column chromatography .

Optimization Challenges

  • Steric Hindrance: Bulky thiophene and pyrrolidine groups reduce reaction rates during amidation .

  • Byproduct Formation: Competing N-acylation of pyrrolidine necessitates careful stoichiometric control.

TargetIC₅₀ (nM)Selectivity Over Human Kinases
PfGSK397–17210–50×
PfPK68–115–20×

Antimicrobial Activity

Analogous benzamides exhibit broad-spectrum activity:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli16–32

Mechanistic studies suggest disruption of microbial membrane integrity via thiophene-mediated lipid peroxidation.

P2X7 Receptor Antagonism

Structural analogs (e.g., US6974812B2) inhibit the P2X7 receptor, a mediator of inflammatory responses . Modifications at the benzamide’s chloro position enhance affinity (Ki < 100 nM) .

Mechanistic Insights and Target Interactions

Binding Mode Analysis

Molecular docking reveals:

  • The chlorobenzamide group occupies the ATP-binding pocket of PfGSK3, forming hydrogen bonds with Lys183 and Asp200 .

  • The thiophene ring stacks against Phe622 in PfPK6, stabilizing hydrophobic interactions .

  • Pyrrolidine engages in salt bridges with Glu127 in the P2X7 receptor .

Structure-Activity Relationships (SAR)

  • Chloro Substitution: Essential for kinase inhibition; removal reduces PfGSK3 activity by 10-fold .

  • Pyrrolidine Flexibility: Replacing pyrrolidine with piperazine lowers metabolic stability (t₁/₂ < 30 min).

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